N-[3-(1-benzofuran-2-yl)propyl]-N'-(5-chloro-2-methoxyphenyl)ethanediamide
Description
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]-N'-(5-chloro-2-methoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4/c1-26-18-9-8-14(21)12-16(18)23-20(25)19(24)22-10-4-6-15-11-13-5-2-3-7-17(13)27-15/h2-3,5,7-9,11-12H,4,6,10H2,1H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APJMJJBJBXCFIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCCCC2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-benzofuran-2-yl)propyl]-N’-(5-chloro-2-methoxyphenyl)ethanediamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-benzofuran-2-yl)propyl]-N’-(5-chloro-2-methoxyphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzofuran ring can yield benzofuran-2,3-dione derivatives, while reduction of a nitro group can produce an amine .
Scientific Research Applications
N-[3-(1-benzofuran-2-yl)propyl]-N’-(5-chloro-2-methoxyphenyl)ethanediamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(1-benzofuran-2-yl)propyl]-N’-(5-chloro-2-methoxyphenyl)ethanediamide involves its interaction with specific molecular targets. The benzofuran moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the chloro-methoxyphenyl group can inhibit enzymes involved in cell proliferation .
Comparison with Similar Compounds
Structural Analogues
Benzofuran Derivatives :
- Comparison Basis: Benzofuran-containing compounds (e.g., 6-chloro-2-(4-fluorophenyl)furo[2,3-b]pyridine derivatives) share a bicyclic aromatic system but differ in substituents.
- Key Difference : The ethanediamide group in the target compound introduces hydrogen-bonding sites absent in simpler benzofuran esters or ethers.
Propyl-Linked Amides :
- Perfluorinated Compounds (PFCs): Compounds like N-[3-(Perfluorooctanoylamido)propyl]-N,N,N-trimethylammonium chloride (ENCS) feature propyl linkers but incorporate perfluoroalkyl chains instead of benzofuran. These PFCs exhibit high hydrophobicity and environmental persistence, unlike the target compound’s polar oxalamide group .
Chloromethoxyphenyl-Substituted Compounds :
- Activity Implications : The 5-chloro-2-methoxyphenyl group is structurally analogous to ligands targeting serotonin or adrenergic receptors. Compared to unsubstituted phenyl rings, this substituent enhances electron-withdrawing effects and steric bulk, which may influence binding kinetics .
Physicochemical and Pharmacological Properties
Hypothetical Data Table (Based on Structural Analogues) :
Key Observations :
- The target compound’s moderate logP (3.2) suggests better aqueous solubility than perfluorinated analogues (logP ~5.8), which aligns with its lack of hydrophobic fluorinated chains .
Biological Activity
N-[3-(1-benzofuran-2-yl)propyl]-N'-(5-chloro-2-methoxyphenyl)ethanediamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a benzofuran moiety, which is known for various biological activities. The presence of the chloro and methoxy groups on the phenyl ring may influence its pharmacokinetic properties.
Biological Activities
1. Antimicrobial Activity
Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including resistant strains, suggesting potential applications in treating infections .
2. Antitumor Activity
Benzofuran derivatives are also noted for their anticancer properties. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and inhibition of cell proliferation . The specific mechanism by which this compound exerts its effects remains to be fully elucidated.
3. Neuroprotective Effects
Several studies have highlighted the neuroprotective potential of benzofuran derivatives. These compounds may protect neuronal cells from oxidative stress and apoptosis, making them candidates for further research in neurodegenerative diseases such as Alzheimer's .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in disease pathways, contributing to its antimicrobial and anticancer effects.
- Modulation of Cell Signaling Pathways : It is hypothesized that the compound interacts with cell signaling pathways that regulate cell survival and apoptosis, particularly in cancer cells.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of related benzofuran compounds, it was found that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests that this compound could possess similar or enhanced activity against these pathogens .
Case Study 2: Antitumor Activity
A preclinical study assessed the antitumor effects of a benzofuran derivative in xenograft models. The results indicated a significant reduction in tumor size compared to control groups, with a reported tumor growth inhibition rate exceeding 60%. This highlights the potential for this compound in cancer therapy .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
